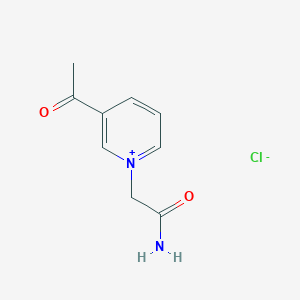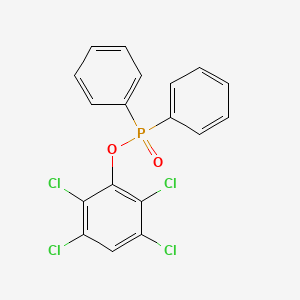![molecular formula C18H17BrN2 B14489810 1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide CAS No. 64874-35-7](/img/structure/B14489810.png)
1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes an imidazo[1,2-b]isoquinoline core
Métodos De Preparación
The synthesis of 1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-phenyl-1H-imidazole with 2-bromoacetophenone in the presence of a base such as potassium carbonate can lead to the formation of the desired compound. The reaction is typically carried out in a polar solvent like dimethylformamide at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide can be compared with other similar compounds, such as:
1-Methyl-2-phenylimidazole: This compound shares a similar imidazole core but lacks the isoquinoline moiety.
2-Phenylimidazo[1,2-a]pyridine: This compound has a similar structure but with a pyridine ring instead of an isoquinoline ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
64874-35-7 |
|---|---|
Fórmula molecular |
C18H17BrN2 |
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
1-methyl-2-phenyl-5,10-dihydroimidazo[1,2-b]isoquinolin-4-ium;bromide |
InChI |
InChI=1S/C18H17N2.BrH/c1-19-17(14-7-3-2-4-8-14)13-20-12-16-10-6-5-9-15(16)11-18(19)20;/h2-10,13H,11-12H2,1H3;1H/q+1;/p-1 |
Clave InChI |
QLECSYZJNHDLGW-UHFFFAOYSA-M |
SMILES canónico |
CN1C2=[N+](CC3=CC=CC=C3C2)C=C1C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14489742.png)





![1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14489770.png)

![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)
![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
